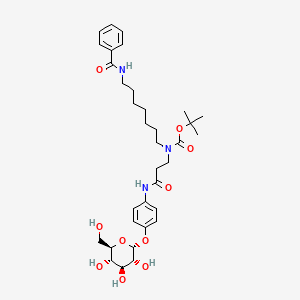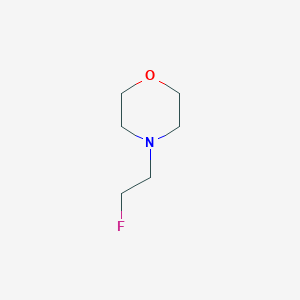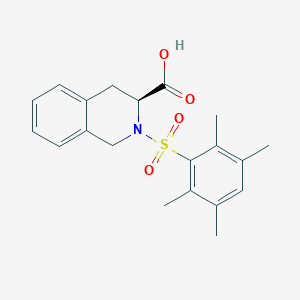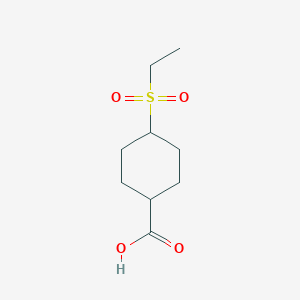
N-(Azepan-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azepan-3-ylmethyl)acetamide: is a chemical compound with the molecular formula C9H18N2O It is a derivative of acetamide, where the acetamide group is bonded to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azepan-3-ylmethyl)acetamide typically involves the reaction of azepane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Azepane+Acetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Azepan-3-ylmethyl)acetamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the acetamide group.
Scientific Research Applications
Chemistry: N-(Azepan-3-ylmethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Azepan-3-ylmethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Azepane: The parent compound of N-(Azepan-3-ylmethyl)acetamide, which lacks the acetamide group.
Acetamide: A simpler compound with a similar functional group but without the azepane ring.
This compound Derivatives: Various derivatives with different substituents on the azepane ring or the acetamide group.
Uniqueness: this compound is unique due to the presence of both the azepane ring and the acetamide group. This combination imparts specific chemical and biological properties that are not found in simpler compounds like azepane or acetamide alone. The ability to modify both the ring and the acetamide group allows for the creation of a wide range of derivatives with tailored properties for specific applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-7-9-4-2-3-5-10-6-9/h9-10H,2-7H2,1H3,(H,11,12) |
InChI Key |
ASOWCTYCVRRTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


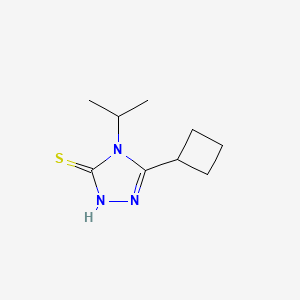
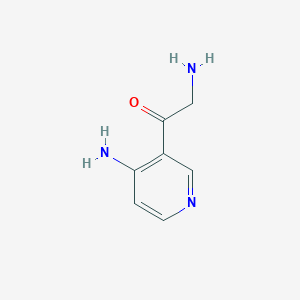
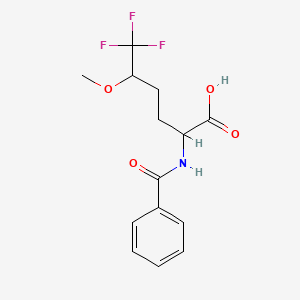
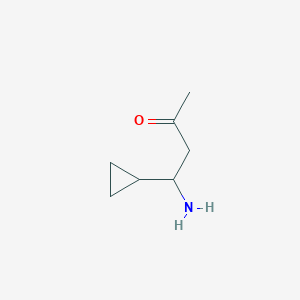

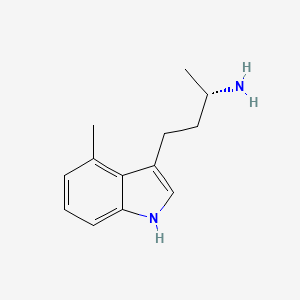
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
